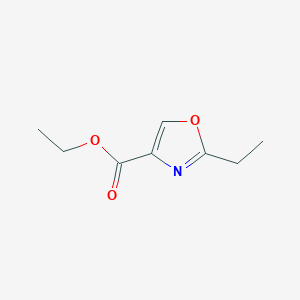Ethyl 2-ethyloxazole-4-carboxylate
CAS No.: 145936-64-7
Cat. No.: VC4247388
Molecular Formula: C8H11NO3
Molecular Weight: 169.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145936-64-7 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 |
| IUPAC Name | ethyl 2-ethyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | IFKZUPQJVLTAPT-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CO1)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-ethyloxazole-4-carboxylate features a central oxazole ring substituted with an ethyl group at the 2-position and a carboxylate ester at the 4-position. The oxazole core is aromatic, though less so than thiazoles, due to the electronegativity of oxygen and nitrogen . The ester group enhances solubility in organic solvents, while the ethyl substituent influences steric and electronic properties, modulating reactivity in subsequent transformations .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.18 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in THF, DCM, EtOAc | |
| pKa (Conjugate Acid) | ~0.8 (estimated for oxazoles) |
The lack of reported melting/boiling points underscores the need for further experimental characterization.
Synthesis and Manufacturing
Classical Oxazole Synthesis Routes
Oxazoles are typically synthesized via:
-
Robinson-Gabriel Synthesis: Dehydration of 2-acylaminoketones.
-
Fischer Oxazole Synthesis: Reaction of cyanohydrins with aldehydes.
-
Bredereck Reaction: α-Haloketones with formamide.
Targeted Synthesis of Ethyl 2-Ethyloxazole-4-Carboxylate
While direct methods for this compound are sparsely documented, analogous routes for substituted oxazoles suggest viable strategies:
-
Palladium-Catalyzed Coupling: As demonstrated for ethyl 2-chlorooxazole-4-carboxylate, halogenation followed by cross-coupling with ethyl groups could yield the target compound .
-
Cyclization of Ethyl Isocyanatoacetate: A method used for ethyl oxazole-4-carboxylate (CAS: 23012-14-8) involves reacting ethyl isocyanatoacetate with formic acid and CDI, yielding 84% product . Adapting this with ethylating agents may introduce the 2-ethyl group.
Table 1: Comparative Synthesis Routes for Oxazole Derivatives
| Compound | Method | Yield | Reference |
|---|---|---|---|
| Ethyl oxazole-4-carboxylate | Ethyl isocyanatoacetate + CDI | 84% | |
| 2-Chlorooxazole-4-carboxylate | Halogenation + Pd coupling | Moderate |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at the 5-position due to electron-deficient nature. For example, nitration or sulfonation could introduce functional groups for further derivatization .
Ester Hydrolysis and Functional Group Interconversion
The ethyl carboxylate group can be hydrolyzed to carboxylic acids under acidic or basic conditions, enabling conversion to amides or acyl chlorides .
Reduction and Oxidation
-
Reduction: Catalytic hydrogenation may saturate the oxazole ring, though this risks losing aromaticity.
-
Oxidation: Side-chain ethyl groups could be oxidized to carboxylic acids, though no direct evidence exists for this compound.
Applications in Pharmaceutical and Organic Synthesis
Intermediate in Drug Discovery
Oxazole derivatives are pivotal in antimicrobial and anticancer agents. For instance, 2,4-disubstituted oxazoles exhibit inhibitory activity against Staphylococcus aureus and Escherichia coli . Ethyl 2-ethyloxazole-4-carboxylate’s structure positions it as a precursor for such bioactive molecules.
Agrochemical Development
The compound’s stability and functionalizability make it suitable for designing herbicides and insecticides, leveraging oxazoles’ known pesticidal properties .
Biological Activity and Mechanistic Insights
Anticancer Properties
Oxazoles induce apoptosis via caspase activation and mitochondrial dysfunction. Substitutions at the 2-position (e.g., ethyl) could modulate potency and selectivity .
Comparison with Analogous Oxazole Derivatives
Table 2: Structural and Functional Comparison
| Compound | 2-Substituent | Bioactivity | Reactivity |
|---|---|---|---|
| Ethyl 2-ethyloxazole-4-carboxylate | Ethyl | Potential antimicrobial | Moderate electrophilic |
| Ethyl 2-formyloxazole-4-carboxylate | Formyl | Enzyme inhibition | High (oxidizable) |
| Ethyl oxazole-4-carboxylate | H | Biochemical reagent | Low |
The ethyl group balances steric bulk and electronic effects, offering a middle ground between reactivity and stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume